molecular formula C10H21ClN2O2 B1437970 (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1000853-53-1

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No. B1437970
M. Wt: 236.74 g/mol
InChI Key: CAKKNXNGNSFBHG-DDWIOCJRSA-N
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Description

“®-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1000853-53-1 . It has a molecular weight of 236.74 and its linear formula is C10H21ClN2O2 .


Molecular Structure Analysis

The molecular structure of “®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is represented by the linear formula C10H21ClN2O2 . For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or a peer-reviewed article.


Physical And Chemical Properties Analysis

“®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a solid at 20°C . It should be stored under an inert gas at a temperature between 0-10°C . It’s sensitive to air, moisture, and heat .

Scientific Research Applications

Synthesis of Quinolone Derivatives

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves as a precursor for synthesizing quinolone derivatives. A study by Liu et al. (2005) involved the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. These compounds were evaluated for antibacterial activities against 14 types of bacteria, showcasing the compound's relevance in antimicrobial research (Liu et al., 2005).

Histamine H4 Receptor Ligands

The compound was used in the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research, aimed at optimizing potency, led to the discovery of compounds with significant in vitro potency and activity as anti-inflammatory agents and antinociceptive activity in animal pain models, underlining its potential in developing therapeutic agents (Altenbach et al., 2008).

Synthesis of Pipecolic Acid Derivatives

An interesting study by Purkayastha et al. (2010) highlighted the role of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in synthesizing pipecolic acid derivatives. The vinylfluoro group, as introduced in this compound, acted as an acetonyl cation equivalent under acidic conditions, leading to a series of reactions culminating in the synthesis of pipecolic acid derivatives. This showcases its utility in complex organic synthesis processes (Purkayastha et al., 2010).

Safety And Hazards

This compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKKNXNGNSFBHG-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662443
Record name tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

CAS RN

1000853-53-1
Record name tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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